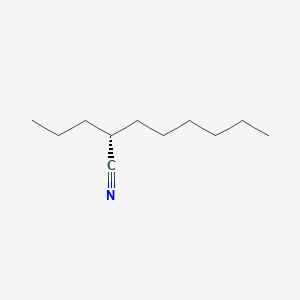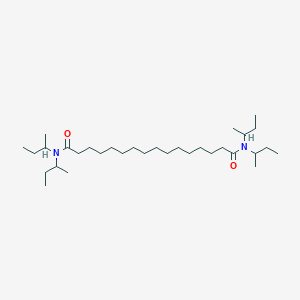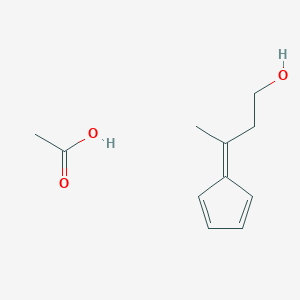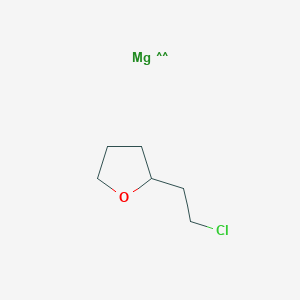![molecular formula C16H16N2O2 B12529869 (4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate CAS No. 809249-05-6](/img/structure/B12529869.png)
(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate is a complex organic compound that combines the structural features of bipyridine and methacrylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate typically involves the reaction of 4’-methyl-2,2’-bipyridine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding bipyridine derivatives.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety yields N-oxides, while reduction can produce bipyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound can be used to study the interactions between metal ions and biological molecules. Its bipyridine moiety allows it to bind to metal ions, which can then interact with proteins or nucleic acids.
Medicine
Potential medical applications include its use in drug delivery systems. The methacrylate group can be polymerized to form biocompatible materials that can encapsulate drugs and release them in a controlled manner.
Industry
In industry, (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate can be used in the production of advanced materials, such as polymers with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate involves its ability to coordinate with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal ion, making it more reactive in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methylprop-2-enoate: A simpler ester with similar reactivity but lacking the bipyridine moiety.
2-Iodoethyl 2-methylprop-2-enoate: Another ester with different substituents that can undergo similar reactions.
Methyl methacrylate: A widely used monomer in polymer chemistry with similar reactivity but different applications.
Uniqueness
The uniqueness of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate lies in its combination of bipyridine and methacrylate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Propiedades
Número CAS |
809249-05-6 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
[2-(4-methylpyridin-2-yl)pyridin-4-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H16N2O2/c1-11(2)16(19)20-10-13-5-7-18-15(9-13)14-8-12(3)4-6-17-14/h4-9H,1,10H2,2-3H3 |
Clave InChI |
BJHJGCGCBJKWFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=C2)COC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



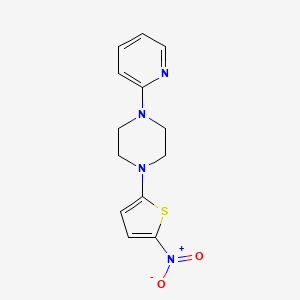

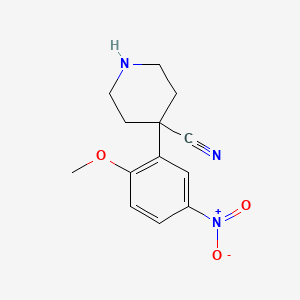
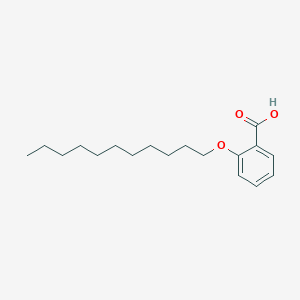
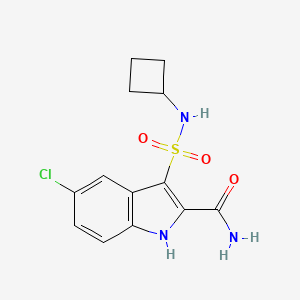
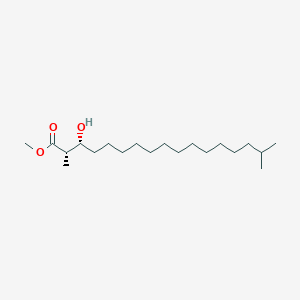
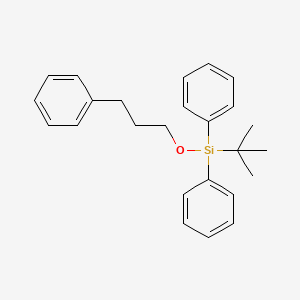
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
